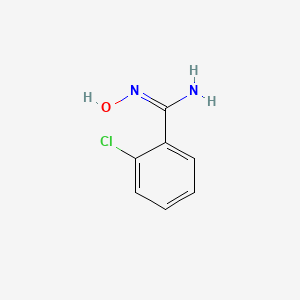
(5-Bromo-2-chlorophenyl)(4-fluorophenyl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(5-Bromo-2-chlorophenyl)(4-fluorophenyl)methanone” is a chemical compound with the CAS Number: 915095-85-1 . It has a molecular weight of 313.55 and its linear formula is C13H7BrClFO .
Synthesis Analysis
The synthesis of “(5-Bromo-2-chlorophenyl)(4-fluorophenyl)methanone” can be achieved from Fluorobenzene and 5-Bromo-2-chlorobenzoic acid .Molecular Structure Analysis
The molecular structure of this compound is represented by the InChI code: 1S/C13H7BrClFO/c14-9-3-6-12(15)11(7-9)13(17)8-1-4-10(16)5-2-8/h1-7H . The two benzene rings in the molecule form a dihedral angle .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It has a molecular weight of 313.55 g/mol and a topological polar surface area of 17.1 Ų . It has a computed XLogP3 value of 4.5 , indicating its lipophilicity.Wissenschaftliche Forschungsanwendungen
Research on HIV Inhibitors
There is potential for this compound to be involved in the research and development of HIV inhibitors. Its structure could be incorporated into molecules designed to interfere with the replication process of the HIV virus, contributing to the search for effective treatments .
Drug Formulation Studies
(5-Bromo-2-chlorophenyl)(4-fluorophenyl)methanone: is also used in the process of Abbreviated New Drug Application (ANDA) filing to the FDA. It plays a role in the toxicity study of respective drug formulations, which is a critical step in the approval process for generic drugs .
Safety and Hazards
Wirkmechanismus
Target of Action
The primary target of (5-Bromo-2-chlorophenyl)(4-fluorophenyl)methanone is currently unknown. This compound is a synthetic organic molecule and may interact with various biological targets depending on its structure and properties .
Mode of Action
As a synthetic compound, it may interact with its targets through various mechanisms, such as binding to receptors or enzymes, interfering with cellular processes, or modulating gene expression .
Biochemical Pathways
Based on its structural similarity to other compounds, it may influence pathways related to cell signaling, metabolism, or gene regulation .
Pharmacokinetics
Its chemical properties suggest that it may be soluble in organic solvents such as ethanol and dimethyl sulfoxide . Its bioavailability, half-life, and excretion patterns would need to be determined through further pharmacokinetic studies .
Result of Action
Depending on its targets and mode of action, it could potentially influence cell growth, differentiation, apoptosis, or other cellular processes .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of (5-Bromo-2-chlorophenyl)(4-fluorophenyl)methanone. Factors such as temperature, pH, and the presence of other molecules can affect its solubility, stability, and interactions with its targets . It is recommended to store this compound at 2-8°C to maintain its stability .
Eigenschaften
IUPAC Name |
(5-bromo-2-chlorophenyl)-(4-fluorophenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7BrClFO/c14-9-3-6-12(15)11(7-9)13(17)8-1-4-10(16)5-2-8/h1-7H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVILQFKAGQFQEK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C2=C(C=CC(=C2)Br)Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7BrClFO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.55 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Bromo-2-chlorophenyl)(4-fluorophenyl)methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(3-Methyl-1,2,4-thiadiazol-5-yl)amino]cyclobutan-1-ol](/img/structure/B2915134.png)
![4-cyclopropyl-6-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2915140.png)
![(Z)-3-(2,5-dioxopyrrolidin-1-yl)-N-(3,5,7-trimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2915141.png)
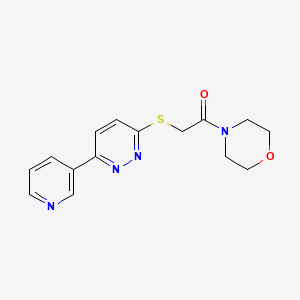
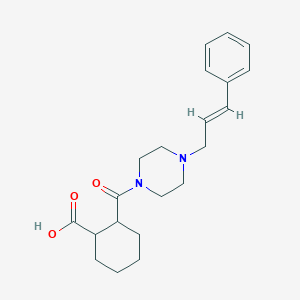
![2-[[4-amino-5-[(4-methoxyphenyl)methyl]-1,2,4-triazol-3-yl]sulfanyl]-N-(2,5-dimethylphenyl)acetamide](/img/structure/B2915146.png)
![4-[(4-Chlorobenzyl)thio]-2-(3-chlorophenyl)pyrazolo[1,5-a]pyrazine](/img/structure/B2915148.png)
![N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)-2-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2915149.png)
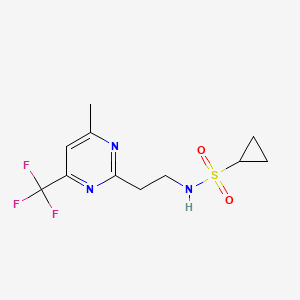
![2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-7-(2-naphthyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2915151.png)
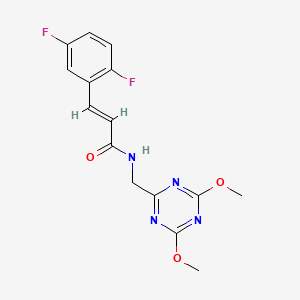
![(E)-2-(((4-allyl-5-(cinnamylthio)-4H-1,2,4-triazol-3-yl)methyl)thio)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2915153.png)
![[4-[4-(3,5-Dimethylpiperidin-1-yl)sulfonylbenzoyl]piperazin-1-yl]-[4-(3,5-dimethylpiperidin-1-yl)sulfonylphenyl]methanone](/img/structure/B2915154.png)
